![molecular formula C14H20BrNO2 B14221360 7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide CAS No. 564485-69-4](/img/structure/B14221360.png)
7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide: is a chemical compound known for its unique spiro structure, which includes an oxygen and nitrogen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a spirocyclic amine with a phenylmethoxy group in the presence of a brominating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly nucleophilic substitutions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions, amines.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or antiviral activity, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Researchers study its effects on various biological pathways to determine its efficacy and safety as a pharmaceutical agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 2-phenylmethoxy-7-oxa-4-azoniaspiro[3.5]nonane
Uniqueness
Compared to similar compounds, 7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide stands out due to its specific substitution pattern and the presence of the bromide ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
564485-69-4 |
|---|---|
Molekularformel |
C14H20BrNO2 |
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
2-phenylmethoxy-7-oxa-4-azoniaspiro[3.5]nonane;bromide |
InChI |
InChI=1S/C14H20NO2.BrH/c1-2-4-13(5-3-1)12-17-14-10-15(11-14)6-8-16-9-7-15;/h1-5,14H,6-12H2;1H/q+1;/p-1 |
InChI-Schlüssel |
CQPAPELCZKEESC-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCC[N+]12CC(C2)OCC3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)

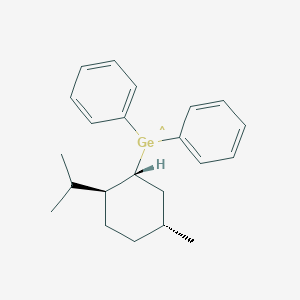
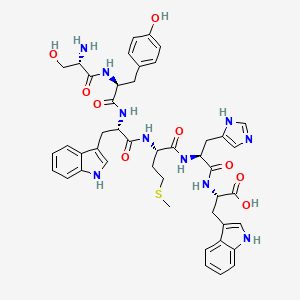
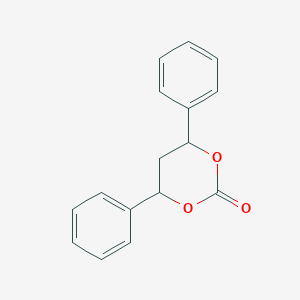

![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)
![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)
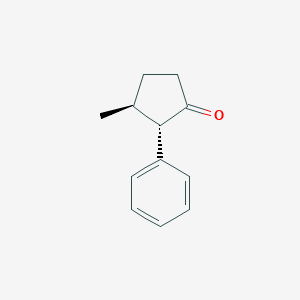
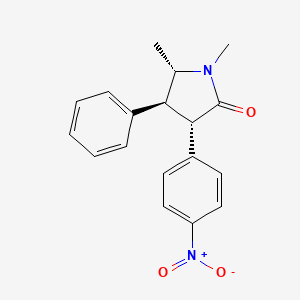
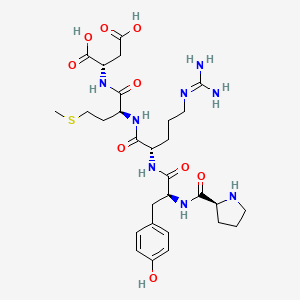
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
